2-Oxo-1,3-dithiole-4-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
151859-42-6 |
|---|---|
Molecular Formula |
C4H2O2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
2-oxo-1,3-dithiole-4-carbaldehyde |
InChI |
InChI=1S/C4H2O2S2/c5-1-3-2-7-4(6)8-3/h1-2H |
InChI Key |
PUNUAGKHRFYFFI-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=O)S1)C=O |
Canonical SMILES |
C1=C(SC(=O)S1)C=O |
Synonyms |
1,3-Dithiole-4-carboxaldehyde, 2-oxo- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxo 1,3 Dithiole 4 Carbaldehyde and Its Key Derivatives
Direct Synthesis Approaches to the 1,3-Dithiole-4-carbaldehyde Scaffold
The construction of the 2-oxo-1,3-dithiole-4-carbaldehyde framework can be achieved through several synthetic pathways. These methods include the oxidation of pre-formed 1,3-dithiole systems, the direct introduction of a formyl group onto the dithiole ring, and rearrangements of suitably substituted precursors.
Oxidation Pathways for 1,3-Dithiole Systems
Oxidation reactions are a cornerstone in the synthesis of the 2-oxo functionality within the 1,3-dithiole ring. These methods can start from various precursors, including those with exocyclic double bonds or thione groups.
A potential, though less commonly documented, pathway to aldehyde-substituted dithioles involves the controlled oxidation of vinyl hydroxyl peroxide precursors. In principle, a precursor bearing a hydroxymethyl group at the 4-position and a peroxide functionality could be transformed into the target aldehyde. The general mechanism would involve the decomposition of the peroxide to generate a reactive oxygen species that subsequently oxidizes the alcohol to the aldehyde. While specific examples for 1,3-dithiole systems are scarce in the literature, the underlying principle of using peroxides to generate aldehydes is established in organic synthesis.
A more prevalent and well-established method for generating the 2-oxo-1,3-dithiole core is through the trans-chalcogenation of the corresponding 2-thioxo-1,3-dithiole analog. The conversion of a thiocarbonyl group (C=S) to a carbonyl group (C=O) can be accomplished using a variety of oxidizing agents. This approach benefits from the relative accessibility of 1,3-dithiole-2-thiones. wikipedia.orgnih.gov
The reaction typically involves treating the 2-thioxo derivative with reagents such as mercuric acetate, hydrogen peroxide, or other oxidants. The choice of oxidant and reaction conditions is crucial to ensure selective conversion without affecting other sensitive functional groups on the molecule, such as the aldehyde. For instance, the oxidation of 1,3-dithiolan-2-thione has been shown to be reversible and can be linked to nitrosative exchange of sulfur for oxygen. rsc.org
Table 1: Representative Trans-Chalcogenation Reactions
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1,3-Dithiole-2-thione (B1293655) | Mercuric Acetate | 1,3-Dithiole-2-one | General Method |
This section's heading in the source outline may be interpreted as strategies to form the dithiole-2-one ring itself through oxidative cyclization. One plausible route involves the reaction of a suitable three-carbon precursor bearing terminal thiol groups with an oxidizing agent in the presence of a carbonyl source like phosgene (B1210022) or a phosgene equivalent. This approach would construct the heterocyclic ring and install the 2-oxo functionality simultaneously. The subsequent introduction of the 4-carbaldehyde group would then be necessary.
Formylation Reactions on Substituted 1,3-Dithiole Rings
The direct introduction of a formyl group onto a pre-existing 2-oxo-1,3-dithiole ring is a key strategy for the synthesis of the title compound. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comjk-sci.comwikipedia.org Given that the 1,3-dithiole ring is an electron-rich heterocycle, it is a suitable substrate for this transformation. jk-sci.com
The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comwikipedia.org The electron-rich dithiole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is directed by the electronic properties of the substituents on the dithiole ring. In the case of an unsubstituted 2-oxo-1,3-dithiole, formylation is expected to occur at the C4 or C5 position.
Research on the Vilsmeier-Haack formylation of related 1,4-dithiafulvenes has demonstrated the viability of this approach for introducing aldehyde functionalities to dithiole-containing systems. thieme-connect.com
Table 2: Typical Conditions for Vilsmeier-Haack Formylation
| Substrate | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Electron-rich arene/heterocycle | DMF, POCl₃ | Dichloromethane or DMF | 0 °C to 80 °C | Formylated arene/heterocycle | jk-sci.com |
Acid-Catalyzed Rearrangements to Aldehyde Functionalities
The proposed rearrangement could proceed via protonation of the hydroxyl group by a strong acid, followed by elimination of water to form a stabilized carbocation. A subsequent 1,2-hydride shift or a more complex rearrangement cascade could then lead to the formation of the aldehyde functionality. The stability of the dithiole ring under strongly acidic conditions would be a critical factor in the success of such a reaction.
Synthesis via Functional Group Interconversion and Ring Transformations
Functional group interconversion (FGI) and ring transformation reactions are cornerstone strategies in organic synthesis, allowing for the conversion of readily available precursors into more complex target structures. These methods are particularly relevant for building the substituted 1,3-dithiole ring system.
Tetrathiafulvalene (B1198394) (TTF) is a well-known organosulfur compound, notable for its electron-donating properties and extensive use in materials science. wikipedia.orgrsc.org The generation of lithiated TTF species creates potent nucleophiles for further reactions. However, a direct, well-documented synthetic protocol for the preparation of this compound commencing from monolithio-tetrathiafulvalene could not be identified in a comprehensive review of available scientific literature.
While functionalization of the TTF core is common, including formylation reactions to produce aldehydes, the specific transformation involving a monolithiated TTF precursor to ultimately yield the target this compound via a ring transformation is not a standard or widely reported method. researchgate.net Synthetic routes for TTF derivatives typically involve the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione building blocks. wikipedia.org
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. acs.orgwikipedia.org This reaction involves the combination of a 1,3-dipole (a molecule with four π-electrons distributed over three atoms) and a dipolarophile (typically an alkene or alkyne). acs.orgwikipedia.org This strategy can be conceptually applied to the formation of the 1,3-dithiole ring system.
The general mechanism for a 1,3-dipolar cycloaddition proceeds in a concerted fashion, where the new bonds are formed in a single transition state. diva-portal.org This concerted nature often leads to high stereospecificity. diva-portal.org
To construct a 1,3-dithiole ring using this method, a suitable 1,3-dipole containing the S-C-S framework and a dipolarophile are required. One potential class of 1,3-dipoles are thiocarbonyl ylides. diva-portal.orgmdpi.com These are transient species that can be generated in situ and trapped with a dipolarophile. The reaction of a thiocarbonyl ylide with a thiocarbonyl compound (acting as the dipolarophile), such as carbon disulfide, could theoretically lead to the formation of a 1,3-dithiole-2-thione ring. This thione can then be converted to the corresponding 2-oxo derivative through subsequent functional group interconversion steps.
The versatility of the 1,3-dipolar cycloaddition allows for the introduction of various substituents onto the resulting heterocyclic ring, depending on the structure of the starting dipole and dipolarophile. nih.gov This makes it a strategically important, albeit complex, approach for accessing substituted 1,3-dithioles.
Chemical Reactivity and Derivatization Strategies of 2 Oxo 1,3 Dithiole 4 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group in 2-Oxo-1,3-dithiole-4-carbaldehyde is the primary site of its chemical reactivity, allowing for a diverse range of derivatization strategies. These reactions are fundamental for modifying the electronic and structural properties of the dithiole ring system.
Reduction to Hydroxymethyl Derivatives
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides a versatile intermediate for further functionalization. While direct reduction of this compound is not extensively documented in the reviewed literature, the reduction of closely related 2-oxo-1,3-dithiole esters provides strong evidence for the feasibility of this conversion. For instance, the reduction of the methyl ester of 2-oxo-1,3-dithiole with diisobutylaluminium hydride (DIBALH) selectively affords the corresponding hydroxymethyl derivative. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This suggests that similar reducing agents can be effectively employed for the conversion of the aldehyde to (2-oxo-1,3-dithiol-4-yl)methanol.
This transformation is significant as the resulting hydroxymethyl group can be a precursor for the introduction of other functionalities or for the construction of larger molecular frameworks.
Carbonyl Condensation Reactions for π-System Extension
Condensation reactions involving the aldehyde's carbonyl group are pivotal for extending the π-conjugated system of the 1,3-dithiole ring. These reactions are instrumental in the synthesis of advanced materials, such as organic conductors and nonlinear optical materials.
The Wittig reaction is a powerful tool for the synthesis of extended and sulfur-rich tetrathiafulvalene (B1198394) (TTF) derivatives. wikipedia.org The synthesis of the required Wittig reagents often starts from the corresponding hydroxymethyl-dithiole derivatives. organic-chemistry.orgmasterorganicchemistry.com These alcohols are typically converted to the corresponding phosphonium (B103445) salts, which then serve as the Wittig reagents. organic-chemistry.org
The reaction of these phosphonium salts with various aldehydes leads to the formation of olefinated products with fair to excellent yields. organic-chemistry.org For example, the Wittig reaction of 2-oxo-1,3-dithiol-4-ylmethyl(triphenyl)phosphonium bromide with different aldehydes produces the corresponding conjugated systems. organic-chemistry.org A related compound, 4-formyltetrathiafulvalene, readily undergoes Wittig reactions to yield conjugated TTF derivatives. libretexts.org
Table 1: Examples of Wittig Reaction Products and Yields
| Wittig Reagent Precursor | Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Thioxo-1,3-dithiol-4-ylmethyl(triphenyl)phosphonium bromide | Benzaldehyde | trans-1-(2-Thioxo-1,3-dithiol-4-yl)-2-phenylethene | 60 | organic-chemistry.org |
| 2-Thioxo-1,3-dithiol-4-ylmethyl(triphenyl)phosphonium bromide | 4-Formyl-TTF | 1-(2-Thioxo-1,3-dithiol-4-yl)-2-(tetrathiafulvalenyl)ethene | 83 | organic-chemistry.org |
This table presents data for closely related Wittig reagents derived from the corresponding thioxo and oxo dithiole alcohols.
The reaction of aldehydes with primary amines to form imines is a fundamental and reversible acid-catalyzed process. nih.govsaskoer.caresearcher.life This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. nih.gov The formation of imines from this compound with various primary amines provides a straightforward method to introduce nitrogen-containing functionalities. These imine derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. libretexts.orgchemguide.co.uk The reactivity of the closely related 4-formyltetrathiafulvalene with amines to form TTF imines further supports this reaction pathway. libretexts.org
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product after dehydration. mdpi.com This reaction is a valuable method for carbon-carbon bond formation and for the synthesis of a wide variety of substituted alkenes. mdpi.comnih.gov
In the context of this compound, Knoevenagel condensation with active methylene (B1212753) compounds such as malononitrile (B47326) or Meldrum's acid would lead to the formation of highly functionalized derivatives with extended π-systems. chemistrysteps.comorganic-chemistry.org These products are of interest for their potential applications in the development of functional organic materials. The reaction is typically catalyzed by a weak base, such as an amine. mdpi.com
Nucleophilic Addition-Elimination Processes
Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. masterorganicchemistry.com In the case of this compound, this can be followed by an elimination step, leading to a net substitution at the carbonyl carbon. These reactions are often referred to as nucleophilic addition-elimination or acyl substitution reactions. sigmaaldrich.com
The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the electrophilic carbonyl carbon. Subsequent elimination of a leaving group restores the carbonyl or a similar double bond. While aldehydes typically undergo addition rather than substitution due to the lack of a good leaving group, the specific structure of the dithiole ring and the reaction conditions can influence the outcome. masterorganicchemistry.com The study of these processes is crucial for understanding the full reactive potential of this heterocyclic aldehyde. khanacademy.org
Transformations Involving the 1,3-Dithiole Ring System
The 1,3-dithiole ring in this compound is susceptible to various transformations that allow for the generation of novel molecular architectures. These reactions primarily target the disulfide bond and the unsaturated carbon-carbon bond within the five-membered ring.
Formation of Dithiolate Salts and Related Anions
A key reaction of the 1,3-dithiole-2-one moiety is its base-mediated ring opening to generate a 1,2-enedithiolate salt. This transformation is crucial for the synthesis of dithiolene metal complexes. The process involves the attack of a base, typically an alkoxide, on the carbonyl carbon, followed by the cleavage of the carbon-sulfur bonds. This results in the formation of a dithiolate dianion, which can then be chelated to a metal center.
The ring-opening is a reversible process, and the dithiolate can be converted back to the 1,3-dithiole-2-one by treatment with a suitable carbonyl source. This equilibrium is influenced by the pH of the reaction medium.
A related and well-studied dithiolate is sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit). It is synthesized from the reduction of carbon disulfide with sodium. acs.org The resulting dianion, C₃S₅²⁻, is a versatile precursor for the synthesis of numerous dithiolene complexes and tetrathiafulvalene derivatives. acs.org While the starting material for dmit is a thione, the reactivity of the resulting dithiolate provides insights into the potential transformations of the dithiolate derived from this compound.
Table 1: Generation of Dithiolate Salts
| Starting Material | Reagents | Product | Reference |
| 1,3-Dithiol-2-one derivatives | Base (e.g., Alkoxide) | 1,2-Enedithiolate salt | General knowledge |
| Carbon Disulfide | Sodium | Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) | acs.org |
Functionalization of the Dithiole Ring through Electrophilic or Nucleophilic Substitution
The functionalization of the 1,3-dithiole ring itself, particularly at the C4 and C5 positions, is less commonly documented for this compound specifically. However, the principles of electrophilic and nucleophilic aromatic substitution can be applied to understand potential transformations.
Aromatic rings, in general, undergo electrophilic substitution where an electrophile replaces a hydrogen atom on the ring. The reactivity of the ring towards electrophiles is influenced by the existing substituents. While the 1,3-dithiole-2-one ring is not aromatic in the classical sense, the double bond can exhibit reactivity towards strong electrophiles.
Research on related 1,3-dithiole derivatives provides some clues. For instance, the synthesis of various substituted 1,3-dithiole-2-thiones often involves multi-step sequences where functional groups are introduced on precursor molecules before the dithiole ring is formed.
Coupling Reactions for Oligomeric and Polymeric Architectures
The aldehyde functionality and the dithiolate anion derived from this compound present opportunities for the synthesis of oligomeric and polymeric materials. The aldehyde group can participate in condensation reactions, while the dithiolate can be used in coordination polymerization or as a nucleophile in substitution reactions to build larger structures.
While specific examples starting from this compound are not prevalent, related dithiole compounds have been used to create oligomers and polymers. For instance, scandium triflate-catalyzed cycloaddition reactions of polycyclic 1,2-dithiolethiones with maleimides have been used to synthesize linear and branched oligomers. nih.gov
Furthermore, dithioesters, which can be conceptually related to the dithiolate intermediates, are important chain transfer agents in polymer chemistry. nih.gov This suggests that the dithiolate derived from this compound could potentially be utilized in controlled polymerization processes.
Table 2: Examples of Polymerization involving Dithiole Derivatives
| Monomer/Precursor | Polymerization Method | Resulting Structure | Reference |
| Polycyclic 1,2-dithiolethiones and maleimides | Scandium triflate-catalyzed cycloaddition | Linear and branched oligomers | nih.gov |
| Dithioesters | RAFT polymerization | Controlled polymers | nih.gov |
Structural Elucidation and Conformational Analysis of 2 Oxo 1,3 Dithiole 4 Carbaldehyde and Its Derivatives
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable tools for the initial structural assignment and confirmation of newly synthesized organic compounds. For 2-oxo-1,3-dithiole-4-carbaldehyde, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, exhibiting two key signals corresponding to the aldehydic proton and the vinylic proton on the dithiole ring. The aldehydic proton is expected to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The vinylic proton on the 1,3-dithiole ring is predicted to resonate in the region of 6.5-7.5 ppm.
For a closely related derivative, 4-formyltetrathiafulvalene, which is a dimer of the target molecule, the ¹H NMR spectrum in CDCl₃ showed signals at δ 6.33 (d, J = 6.5 Hz, 1H), 6.36 (d, J = 6.2 Hz, 1H), 7.42 (s, 1H), and 9.48 (s, 1H). The signal at 9.48 ppm corresponds to the aldehydic proton.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic H | 9.5 - 10.5 | Singlet (s) |
| Vinylic H | 6.5 - 7.5 | Singlet (s) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the dithiole ring, and the two vinylic carbons. The aldehydic carbonyl carbon is typically found in the highly deshielded region of 185-200 ppm. The 2-oxo group's carbonyl carbon would likely appear around 190-200 ppm. The vinylic carbons of the dithiole ring are expected to resonate in the 110-140 ppm range.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 200 |
| C=O (Dithiole) | 190 - 200 |
| C4 (Vinylic) | 110 - 140 |
| C5 (Vinylic) | 110 - 140 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound by measuring its exact mass. For this compound, with a molecular formula of C₄H₂O₂S₂, the calculated exact mass is approximately 145.9496 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that corresponds closely to this calculated value, thereby confirming the elemental composition of the molecule. The technique is also invaluable for identifying and characterizing novel derivatives of this compound.
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule through their vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected. The most prominent of these would be the C=O stretching vibrations. The aldehydic C=O stretch typically appears as a strong band in the region of 1740-1720 cm⁻¹. The C=O stretch of the 2-oxo group within the dithiole ring is also expected in a similar region, potentially leading to a broad or overlapping band. The C=C stretching vibration of the dithiole ring would likely be observed around 1640-1600 cm⁻¹. Additionally, the C-S stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| 2-Oxo-1,3-dithiole | C=O Stretch | 1730 - 1700 | Strong |
| 1,3-Dithiole | C=C Stretch | 1640 - 1600 | Medium |
| C-H Stretch (vinylic) | 3100 - 3000 | Medium | |
| C-S Stretch | 800 - 600 | Medium-Weak |
X-ray Crystallography Studies of Solid-State Structures
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state, offering precise information on molecular conformation, geometry, and intermolecular interactions. While a crystal structure for this compound itself is not described in the provided sources, a detailed analysis of the closely related compound, 4-formyltetrathiafulvalene (a dimer of the target molecule), offers valuable information.
The crystal structure of 4-formyltetrathiafulvalene reveals a largely planar molecular framework, a common feature for tetrathiafulvalene (B1198394) (TTF) derivatives which facilitates π-stacking interactions. The dithiole rings are essentially planar, and the aldehyde group is nearly coplanar with the ring system. This planarity is crucial for the electronic properties of such molecules. The bond lengths and angles within the dithiole rings and the aldehyde group are within the expected ranges for such functional groups.
Interactive Data Table: Selected Crystallographic Data for 4-formyltetrathiafulvalene
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| a (Å) | 3.8466 (3) | |
| b (Å) | 7.4052 (7) | |
| c (Å) | 30.577 (3) | |
| V (ų) | 870.99 (13) | |
| Z | 4 |
Furthermore, short S···S contacts play a significant
Analysis of Crystal Packing and Supramolecular Interactions
π-Stacking Interactions along Crystallographic Axes
In the crystal structure of 4-formyltetrathiafulvalene, a derivative of this compound, prominent π-stacking interactions are observed. The tetrathiafulvalene molecules arrange themselves into stacks along the a-axis of the orthorhombic crystal system. The distance between the least-squares planes defined by the sulfur atoms of the dithiole rings is a mere 3.4736 (6) Å, indicating a significant overlap of the π-electron systems. This type of interaction is fundamental in the design of organic conductors and other functional electronic materials.
The energy of such π-stacking interactions is influenced by the electronic nature of the aromatic rings involved. For instance, the interaction between electron-rich and electron-deficient aromatic systems can be particularly strong. While not explicitly detailed for this compound itself, the principles of π-stacking observed in its derivatives are a key determinant of their solid-state structures.
Non-Classical Hydrogen Bonding (C—H···O)
Beyond the more conventional hydrogen bonds, the crystal structures of this compound derivatives are stabilized by a network of weak, non-classical C—H···O hydrogen bonds. In 4-formyltetrathiafulvalene, these interactions link parallel π-stacks along the b-axis. Specifically, short contacts of the type C1—H1···O1 and C3—H3···O1 are observed, where the oxygen atom of the carbaldehyde group acts as the hydrogen bond acceptor.
Short Chalcogen-Chalcogen (S···S) Contacts
A noteworthy feature in the crystal packing of 4-formyltetrathiafulvalene is the presence of short intermolecular sulfur-sulfur (S···S) contacts, a form of chalcogen bonding. These interactions are directionally specific and contribute significantly to the cohesion of the crystal lattice.
Two distinct types of S···S short contacts are identified in this derivative. Shorter contacts of 3.4813 (7) Å are observed along the b-axis, further interconnecting the parallel π-stacks. Longer contacts, with a distance of 3.4980 (9) Å, are found along the c-axis, linking the parallel π-stacks to one another. The distances of these contacts are notably shorter than the sum of the van der Waals radii of two sulfur atoms, indicating a significant attractive interaction. These chalcogen bonds are analogous to the more widely studied halogen bonds and are a critical aspect of the crystal engineering of sulfur-containing heterocycles.
Investigation of Out-of-Plane Deviations and Planarity
The planarity of the 1,3-dithiole ring system is a crucial factor influencing the efficiency of π-stacking and, consequently, the electronic properties of materials based on these compounds. In derivatives such as 4,5-bis(benzoylsulfanyl)-1,3-dithiol-2-one, the 1,3-dithiole-2-one ring is essentially planar. researchgate.net The largest deviation from the mean plane for a sulfur atom in this particular structure is a mere 0.0158 (6) Å. researchgate.net
However, in more complex derivatives like 4-formyltetrathiafulvalene, slight deviations from planarity can occur. These distortions can arise from steric hindrance between substituents or from the influence of intermolecular interactions in the crystal lattice. A detailed analysis of the dihedral angles within the molecule and the deviation of individual atoms from the mean plane of the ring system is essential to fully characterize the molecular conformation. While specific values for this compound are not available, the planarity of the core ring system is expected to be a key feature of its structure.
Elucidation of Co-Crystallization Motifs
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. nih.gov This is achieved through the formation of specific, recurring patterns of intermolecular interactions known as supramolecular synthons. nih.gov
For derivatives of this compound, the potential for co-crystallization is significant due to the presence of multiple functional groups capable of forming non-covalent bonds. The carbonyl oxygen of the oxo group and the carbaldehyde group can act as hydrogen bond acceptors. The sulfur atoms of the dithiole ring can participate in chalcogen bonding, and the π-system of the ring can engage in π-stacking interactions.
Common co-crystallization motifs involve hydrogen bonding between a carboxylic acid coformer and a hydrogen bond acceptor on the target molecule, or π-stacking interactions between aromatic coformers and the dithiole ring. While specific co-crystal structures involving this compound have not been reported in the surveyed literature, the principles of supramolecular chemistry suggest that a variety of co-crystals could be designed and synthesized. The selection of an appropriate coformer with complementary functional groups is key to forming stable and predictable co-crystalline phases. researchgate.net For instance, coformers containing strong hydrogen bond donors like carboxylic acids or phenols would be expected to form robust hydrogen-bonded synthons with the carbonyl oxygen of the title compound.
Computational and Theoretical Investigations of 2 Oxo 1,3 Dithiole 4 Carbaldehyde
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. For sulfur-containing heterocyclic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have proven effective in providing reliable geometric and electronic data. mdpi.com Such studies on 2-Oxo-1,3-dithiole-4-carbaldehyde would involve optimizing the molecular geometry to find the most stable arrangement of its atoms and then calculating a range of electronic properties based on this optimized structure.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. mnstate.eduwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mnstate.eduutexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for the lowest-energy electronic excitation. utexas.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,3-dithiole ring, particularly the sulfur atoms with their lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbonyl and aldehyde groups, which are part of a conjugated π-system. A smaller HOMO-LUMO gap would suggest higher reactivity.
Interactive Table: Illustrative Frontier Orbital Properties
Note: The following data are hypothetical and serve as an example of what a DFT calculation for this compound might yield. Specific values would require dedicated computational studies.
| Parameter | Illustrative Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference; indicates chemical reactivity and the energy of the lowest electronic excitation. utexas.edu |
Computational methods are instrumental in predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.netmdpi.com These calculations can help assign experimental peaks to specific electronic excitations, such as π→π* or n→π* transitions.
Furthermore, DFT calculations can predict vibrational frequencies, which aids in the interpretation of Infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the characteristic vibrational modes of the molecule can be determined. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts (¹H and ¹³C), providing valuable support for experimental structure elucidation. mdpi.com
Interactive Table: Illustrative Predicted Spectroscopic Data
Note: These are hypothetical values for this compound, illustrating the type of data generated from computational predictions.
| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group |
| UV-Vis (TD-DFT) | λmax 1 | ~280 nm | π→π* transition in the conjugated system |
| UV-Vis (TD-DFT) | λmax 2 | ~350 nm | n→π* transition involving carbonyl oxygen |
| IR (DFT) | Vibrational Frequency | ~1710 cm⁻¹ | C=O stretch (ketone) |
| IR (DFT) | Vibrational Frequency | ~1685 cm⁻¹ | C=O stretch (aldehyde) |
| ¹H NMR (GIAO) | Chemical Shift | ~9.5 ppm | Aldehyde proton (-CHO) |
| ¹³C NMR (GIAO) | Chemical Shift | ~185 ppm | Aldehyde carbon |
| ¹³C NMR (GIAO) | Chemical Shift | ~190 ppm | Ketone carbon |
Besides DFT, other quantum methods like ab initio and semi-empirical calculations are used to explore molecular conformations. documentsdelivered.com Ab initio methods, while computationally intensive, offer high accuracy. Semi-empirical methods are faster and well-suited for scanning the potential energy surface of larger molecules to identify stable conformers. documentsdelivered.com For this compound, these methods would be applied to study the rotational barrier around the single bond connecting the aldehyde group to the dithiole ring. This analysis would reveal the most stable orientation (conformer) of the aldehyde group relative to the heterocyclic ring, determining whether a planar or non-planar structure is energetically preferred.
Density Functional Theory (DFT) Studies of Molecular and Electronic Properties
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of how chemical reactions occur.
By mapping the potential energy surface of a reaction, computational chemistry can identify the lowest energy path from reactants to products. nih.gov This involves locating and calculating the energies of all stationary points, including reactants, intermediates, products, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
For this compound, computational studies could elucidate the mechanisms of various potential reactions. For example, its conjugated system makes it a candidate for cycloaddition reactions, and Frontier Molecular Orbital (FMO) theory could be used to predict its reactivity with different dienophiles or dienes. wikipedia.org Modeling would help determine whether a reaction proceeds through a concerted or stepwise mechanism by identifying the relevant transition states and intermediates. These theoretical investigations provide a level of detail about reaction pathways that is often inaccessible through experimental means alone.
Prediction of Structure-Property Relationships
The prediction of structure-property relationships is a cornerstone of computational chemistry, enabling the rational design of molecules with desired characteristics. For dithiole derivatives, computational studies have successfully established correlations between their chemical structure and various properties, including electronic and biological activities.
Studies on related dithiolethiones have demonstrated that their electronic properties, often quantified by Hammett σp constants, significantly influence their biological activities, such as glutathione (B108866) induction. nih.govnih.gov These relationships are frequently elucidated through Quantitative Structure-Activity Relationship (QSAR) models. A QSAR study on 1,2-dithiole-3-thione derivatives, for instance, utilized multiple linear regression to link molecular descriptors to their detoxication properties. researchgate.net
For this compound, a similar computational approach could be employed to predict its properties. DFT calculations can be used to determine a range of molecular descriptors. These descriptors can then be used to build predictive models for various properties.
Table 1: Representative Molecular Descriptors for Structure-Property Relationship Predictions
| Descriptor Category | Specific Descriptors | Predicted Influence On |
| Electronic Properties | Highest Occupied Molecular Orbital (HOMO) Energy | Reactivity, Electron Donating Ability |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron Accepting Ability, Reactivity | |
| Dipole Moment | Polarity, Solubility | |
| Atomic Charges (e.g., qS, qC) | Intermolecular Interactions, Reactivity | |
| Steric/Topological Properties | Molecular Volume (MV) | Bulkiness, Steric Hindrance |
| Surface Area (SAG) | Intermolecular Interactions | |
| Molar Refractivity (MR) | Steric Effects, Polarizability | |
| Lipophilicity | LogP | Membrane Permeability, Solubility |
This table is a representation of descriptors commonly used in QSAR studies for related compounds and is not based on specific calculations for this compound.
By applying these computational methodologies to this compound, it would be possible to predict its reactivity, stability, and potential applications. For example, the electron-withdrawing nature of the oxo and carbaldehyde groups would be expected to significantly influence the electronic properties of the dithiole ring, a hypothesis that can be quantified through computational analysis.
Electrochemical Behavior and Redox Chemistry of 2 Oxo 1,3 Dithiole 4 Carbaldehyde Derivatives
Cyclic Voltammetry and Other Voltammetric Techniques for Redox Characterization
Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of 1,3-dithiole derivatives. This method allows for the characterization of the oxidation potentials and the stability of the resulting charged species. For many 1,3-dithiole-2-one and related thione derivatives, CV reveals two successive single-electron oxidation processes. nih.gov These processes correspond to the stepwise formation of a radical cation and a dication.
In a typical CV experiment, a solution of the compound in an appropriate solvent with a supporting electrolyte is subjected to a sweeping potential. The resulting voltammogram provides data on the half-wave potentials (E½) for each redox event. For instance, a tetrathiafulvalene (B1198394) (TTF) derivative, which shares the core dithiole structure, displays two reversible single-electron redox waves at +260 mV and +720 mV, corresponding to the formation of the radical cation and dication, respectively. nih.gov In contrast, some derivatives exhibit irreversible oxidation waves, such as a 1,3-dithiole-2-thione (B1293655) derivative which shows an irreversible single-electron oxidation at +1170 mV. nih.gov The reversibility of these processes is an indicator of the stability of the generated oxidized species. Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, can also be employed to study the electronic structure of the parent compound and its oxidized forms. oup.comrsc.org
Formation and Stability of Cation Radicals and Dications
The oxidation of 2-oxo-1,3-dithiole-4-carbaldehyde derivatives leads to the formation of a cation radical in the first step, followed by the formation of a dication upon further oxidation. The stability of these charged species is a key aspect of their chemistry. The 1,3-dithiole ring system is effective at delocalizing the positive charge, which contributes to the stability of the cation radical and dication.
The stability of these oxidized species can be probed using techniques such as electron paramagnetic resonance (EPR) spectroscopy for the radical cation, which is an open-shell species. rsc.org The dication, being a closed-shell species, is EPR silent but can be characterized by NMR spectroscopy. rsc.org The formation of stable, deeply colored salts of the radical cation and dication has been achieved for related heterocyclic systems through oxidation with agents like antimony(V) pentachloride. rsc.org The remarkable stability of different redox states (o-quinone, semiquinone, and catecholate forms) has also been noted for o-quinones with an annulated 1,3-dithiole fragment. beilstein-journals.org
Role of the 1,3-Dithiole-2-one Core as an Electron Donor System
The 1,3-dithiole-2-one core is a potent electron donor, a property that is fundamental to the extensive research into tetrathiafulvalene (TTF) and its derivatives for applications in conducting materials. nih.gov The sulfur atoms in the dithiole ring possess lone pairs of electrons that can be readily donated, facilitating the oxidation processes. This electron-donating ability can be further modulated by the substituents attached to the dithiole ring.
The search for novel structures derived from TTF has led to extensive investigations into the chemistry of its precursors, such as 1,3-dithiole-2-thione. nih.gov The strong electron-donating properties of porphyrins fused with 1,3-dithiol-2-ylidene moieties have also been demonstrated through electrochemical measurements. nih.gov The π-donating character of ligands based on the TTF moiety is high, leading to host structures with a high electronic density in their cavities. acs.org
Influence of Substituents and Structural Modifications on Redox Potentials
The redox potentials of this compound derivatives are highly sensitive to the nature of the substituents on the dithiole ring. Electron-withdrawing groups, such as the carbaldehyde group, are expected to increase the oxidation potential, making the compound more difficult to oxidize. Conversely, electron-donating groups would lower the oxidation potential.
For example, the electron-withdrawing effect of a thione group causes the oxidation to occur at a higher potential compared to a related TTF derivative. nih.gov The position and electronic effect of substituents on the 1,3-dithiole rings can significantly alter the redox behavior and the distribution of positive charges in the oxidized states. oup.comoup.com Structural modifications, such as the annulation of a 1,3-dithiole ring to other redox-active units like o-quinones, provide a tool for creating novel redox-active species with tunable properties. beilstein-journals.org The electron-donating ability of these systems can be tailored through strategic synthetic modifications. nih.gov
Below is a table summarizing the redox potentials of some 1,3-dithiole derivatives, illustrating the effect of structural variations.
| Compound | E½¹ (mV) | E½² (mV) | Reversibility |
| TTF derivative 25 | +260 | +720 | Reversible |
| Thione derivative 3 | +1170 | — | Irreversible |
| Thione derivative 27 | +900 | — | Irreversible |
Data sourced from reference nih.gov. Potentials are versus a standard reference electrode.
Electrochemical-Driven Host-Guest Systems (for related TTF derivatives)
The robust redox chemistry of TTF and its derivatives has been harnessed to create electrochemical-driven host-guest systems. In these systems, the binding and release of a guest molecule can be controlled by altering the redox state of the host molecule. acs.orgnih.gov The charge state of a redox-active cavity can be controlled through an applied electrical potential or by chemical redox agents. acs.org
This control over host-guest affinity through redox stimulation has potential applications in electrochemical sensing and catalysis. acs.orgnih.gov For instance, electron-rich cavities based on TTF derivatives can bind electron-poor guests, and this binding can be modulated by the oxidation state of the host. acs.org The release of a guest molecule can be triggered through processes like cage disassembling or guest displacement upon a redox stimulus. nih.gov Metalla-assembled, electron-rich tweezers have also been designed to release a guest through redox-activated supramolecular dimerization. nih.gov
Applications in Advanced Materials and Supramolecular Chemistry
Precursors for Organic Conductors and Semiconductors
The 1,3-dithiole ring system is the foundational core of tetrathiafulvalene (B1198394) (TTF), a molecule renowned for its electron-donating capabilities and central role in the development of molecular electronics. wikipedia.org The presence of the carbaldehyde group on this precursor allows for the synthesis of TTF derivatives with tailored functionalities.
Synthesis of Tetrathiafulvalene (TTF) Derivatives for Charge Transfer Complexes
2-Oxo-1,3-dithiole-4-carbaldehyde is a key precursor for producing aldehyde-functionalized tetrathiafulvalene (TTF-CHO). The general and most common method for synthesizing TTF and its derivatives involves the phosphite-mediated coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione (B1293655) precursors. wikipedia.orgnih.govrsc.org
The synthesis proceeds via a two-step pathway:
Thionation: The carbonyl group (C=O) of the this compound is converted to a thiocarbonyl group (C=S) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This yields the corresponding 2-thioxo-1,3-dithiole-4-carbaldehyde.
Homocoupling: The resulting thione is then subjected to a self-coupling reaction, typically by heating it in a high-boiling phosphite (B83602) solvent such as triethyl phosphite. This reaction reductively couples two molecules of the thione at their C2 positions to form the central C=C double bond of the TTF core, yielding tetrathiafulvalene-dicarbaldehyde.
The resulting TTF derivative, now bearing two aldehyde groups, is an excellent π-electron donor. rsc.org This property makes it a suitable component for forming charge-transfer (CT) complexes with electron-acceptor molecules like tetracyanoquinodimethane (TCNQ). In these complexes, the TTF derivative donates electron density to the acceptor, resulting in materials with significant electrical conductivity. The formation of these CT complexes is a cornerstone of molecular electronics. beilstein-journals.org
Design of Functionalized TTF-based Materials with Tunable Electronic Properties
The strategic value of using this compound as a precursor lies in the functionality it imparts to the final TTF material. The aldehyde group is a moderately electron-withdrawing group, which directly influences the electronic characteristics of the TTF core.
Tetrathiafulvalene is prized for its ability to be easily and reversibly oxidized to a stable radical cation (TTF•⁺) and a dication (TTF²⁺). wikipedia.orgbeilstein-journals.org The potentials at which these oxidations occur are critical for the material's application. By attaching electron-withdrawing aldehyde groups, the electron-donating ability of the TTF core is reduced. This leads to an increase in its oxidation potentials, making it harder to oxidize. This modulation allows for the fine-tuning of the highest occupied molecular orbital (HOMO) energy level of the molecule. nih.gov
Furthermore, the reactive aldehyde group serves as a synthetic handle for post-modification. It can readily undergo various chemical reactions, such as condensation with amines to form Schiff bases or Knoevenagel condensation with active methylene (B1212753) compounds. These modifications allow for the attachment of a wide array of other functional groups, leading to a vast library of TTF-based materials with precisely tunable electronic and optical properties for applications in devices like organic field-effect transistors (OFETs) and dye-sensitized solar cells. nih.govnih.gov
Table 1: Influence of Aldehyde Functionalization on TTF Properties
| Property | Unsubstituted TTF | Aldehyde-Functionalized TTF | Rationale |
|---|---|---|---|
| Electron-Donating Strength | High | Moderate-High | The aldehyde group is electron-withdrawing, reducing the electron density of the TTF core. |
| First Oxidation Potential (E1) | Lower | Higher | Reduced electron density makes the removal of an electron more difficult. |
| HOMO Energy Level | Higher (less stable) | Lower (more stable) | Electron-withdrawing groups stabilize the HOMO level. |
| Synthetic Versatility | Limited to core substitution | High | The aldehyde group provides a reactive site for extensive post-synthesis modification. |
Ligands in Coordination Chemistry
Beyond its role in purely organic conductors, the dithiole framework can be transformed into versatile ligands for creating functional metal complexes and extended metal-organic assemblies.
Formation of Metal-Dithiolate Complexes
The 1,3-dithiole-2-one moiety can be chemically converted into a 1,2-dithiolene ligand. This transformation typically involves base-catalyzed hydrolysis and rearrangement, followed by demethylation or deprotection to expose the two thiol groups. These dithiolate ligands are exceptional at coordinating with transition metals (e.g., Ni, Pd, Pt, Fe, Cu). nih.gov
Starting with this compound, this process would yield a metal-dithiolene complex where the aldehyde group remains as a peripheral functional group on the ligand backbone. These square planar metal-dithiolene complexes are themselves electrochemically active and have been studied for their unique electronic and magnetic properties. The presence of the aldehyde allows for further functionalization of the complex, enabling its integration into more complex systems.
Integration into Redox-Active Metallo-Organic Assemblies
The combination of a redox-active metal-dithiolene core and a reactive aldehyde peripheral group makes these complexes ideal building blocks for redox-active metallo-organic assemblies. rsc.org The term "redox-active" refers to the ability of the assembly to reversibly gain or lose electrons, a property crucial for applications in catalysis, sensing, and molecular switches.
The aldehyde group can be used to link the metal complex into larger structures, such as metal-organic frameworks (MOFs) or supramolecular macrocycles. rsc.org For example, the aldehyde can react with amine-functionalized linkers to form stable imine bonds, locking the metal complex into a rigid, porous framework. The resulting assembly would feature multiple redox centers: the metal ions and the dithiolene ligands. This can lead to materials with interesting conductive properties or the ability to electrocatalytically perform chemical transformations, such as the hydrogen evolution reaction in [FeFe] hydrogenase mimics. acs.org
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The aldehyde group on this compound and its derivatives is an excellent functional group for directing self-assembly processes. nsf.gov
The primary mechanisms by which the aldehyde group directs self-assembly include:
Hydrogen Bonding: While aldehydes cannot donate a hydrogen bond, the carbonyl oxygen has lone pairs of electrons and acts as a potent hydrogen-bond acceptor. pressbooks.pubquora.comreddit.com It can form hydrogen bonds with donor molecules (like alcohols, amides, or even C-H donors) to guide the formation of predictable one-, two-, or three-dimensional networks.
Dynamic Covalent Chemistry (DCC): The aldehyde group can undergo reversible reactions, most notably the formation of imines (with amines) and acetals (with alcohols). The reversibility of these reactions allows for "error-checking" during the assembly process. The components can connect and disconnect until the most thermodynamically stable, well-ordered final structure is formed. This is a powerful strategy for building complex architectures like molecular cages and polymers. nsf.gov
Dipole-Dipole Interactions: The carbonyl group is highly polar, leading to strong dipole-dipole interactions that can help organize molecules in the solid state or in solution. jackwestin.com
These self-assembly strategies, directed by the aldehyde group, can be used to organize organosulfur components into specific arrangements, such as stacked arrays that facilitate charge transport or monolayers on surfaces for molecular electronics applications. oaepublish.com
Engineering Intermolecular Interactions for Ordered Architectures
The strategic engineering of intermolecular interactions in derivatives of this compound, also known as 4-formyltetrathiafulvalene, is pivotal for the development of highly ordered crystalline architectures. These organized structures are foundational for creating advanced materials with tailored electronic and optical properties. The specific arrangement of molecules in the solid state is dictated by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and sulfur-sulfur contacts.
A detailed analysis of the crystal structure of 4-formyltetrathiafulvalene reveals a sophisticated network of these interactions. The tetrathiafulvalene (TTF) core of the molecule facilitates the formation of π-stacks along the crystallographic a-axis. This stacking is characterized by a distance of 3.4736 (6) Å between the planes of the sulfur-rich rings, indicating significant electronic overlap between adjacent molecules.
These π-stacks are further organized into a three-dimensional supramolecular assembly through a series of weaker, yet crucial, intermolecular forces. Along the b-axis, the stacks are interconnected by a network of weak C—H⋯O hydrogen bonds. These interactions involve the hydrogen atoms of the dithiole ring and the oxygen atom of the carbaldehyde group.
The following table summarizes the key intermolecular interactions and their geometric parameters observed in the crystal structure of 4-formyltetrathiafulvalene.
| Intermolecular Interaction | Geometric Parameter | Axis of Interaction |
| π-π Stacking | 3.4736 (6) Å | a-axis |
| S⋯S Contact | 3.4813 (7) Å | b-axis |
| S⋯S Contact | 3.4980 (9) Å | c-axis |
| C—H⋯O Hydrogen Bond | - | b-axis |
These detailed structural insights underscore the potential to engineer the solid-state architecture of this compound and its derivatives. By modifying the substituent groups, it is possible to tune the strength and directionality of these intermolecular forces, thereby controlling the molecular arrangement and, consequently, the material's properties.
Construction of Molecular Devices and Sensors
The unique electronic properties of the tetrathiafulvalene (TTF) core within this compound make it a highly attractive building block for the construction of molecular-scale electronic devices and sensors. rsc.orgbeilstein-journals.org The TTF unit is a strong π-electron donor and can exist in three stable and reversible oxidation states: neutral, radical cation, and dication. rsc.orgbeilstein-journals.org This redox activity is the cornerstone of its application in switchable molecular systems. rsc.orgbeilstein-journals.orgnih.gov
The aldehyde functional group on the 1,3-dithiole ring serves as a versatile chemical handle for the covalent attachment of other molecular components. This allows for the integration of the TTF moiety into more complex supramolecular architectures, leading to the development of functional molecular devices. For instance, the carbaldehyde can readily undergo condensation reactions with amines to form Schiff bases, providing a straightforward method to link the TTF core to other photoactive or electroactive units, or to surface-tethered molecules for the fabrication of sensors.
The principle behind the use of this compound derivatives in sensors lies in the modulation of the TTF core's redox properties upon binding of a specific analyte. The interaction with the target molecule or ion can induce a change in the electron density of the TTF system, which in turn alters its oxidation potential. This change can be detected electrochemically, providing a measurable signal for the presence and concentration of the analyte.
Furthermore, the distinct optical properties associated with each oxidation state of the TTF core can be harnessed for the development of colorimetric or fluorescent sensors. The neutral TTF is typically yellow, the radical cation is green or red-brown, and the dication is colorless. A binding event that triggers a change in the oxidation state of the TTF unit will result in a visible color change, enabling "naked-eye" detection.
The following table outlines the key features of this compound that are advantageous for its use in molecular devices and sensors.
| Feature | Relevance in Molecular Devices and Sensors |
| Reversible Redox Activity | Enables the creation of molecular switches and memory elements. |
| Multiple Stable Oxidation States | Allows for multi-level switching and information storage. |
| Strong π-Electron Donor | Facilitates charge transfer interactions in molecular electronic components. |
| Aldehyde Functional Group | Provides a reactive site for covalent modification and integration into larger systems. |
| Distinct Optical Properties of Redox States | Forms the basis for colorimetric and fluorescent sensing mechanisms. |
In essence, this compound represents a fundamental component in the molecular architect's toolbox. Its inherent electronic and chemical properties, combined with the potential for further functionalization, pave the way for the rational design and synthesis of a new generation of advanced materials for supramolecular chemistry and molecular electronics.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-Oxo-1,3-dithiole-4-carbaldehyde and its derivatives is geared towards environmentally benign and efficient processes. Green chemistry principles are central to this endeavor, emphasizing the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Key areas of exploration include:
Catalytic Approaches: The development of novel catalysts, including reusable nano-catalysts, can enhance reaction efficiency and selectivity while minimizing waste. nih.gov
Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are being explored to shorten reaction times and improve yields. nih.govfrontiersin.org
Mechanochemistry: Solvent-free mechanochemical methods offer a sustainable alternative to traditional solvent-based syntheses. researchgate.net
Biocatalysis: The use of enzymes as catalysts in the synthesis of heterocyclic compounds is a promising avenue for developing highly selective and environmentally friendly processes. mdpi.com
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are amenable to scale-up.
These sustainable methodologies are expected to not only reduce the environmental impact of synthesizing this compound derivatives but also to provide access to novel structures that are not achievable through conventional methods.
Exploration of Unconventional Reactivity and Catalytic Applications
The unique combination of the aldehyde and 2-oxo-1,3-dithiole functionalities in this compound opens up avenues for exploring unconventional reactivity patterns and novel catalytic applications.
Future research in this area will likely focus on:
Ring-Opening Reactions: The 1,3-dithiole-2-one ring system can undergo a reversible ring-opening reaction under basic conditions to form a reactive ene-dithiolate intermediate. researchgate.netmdpi.comdss.go.thnih.gov This reactivity can be exploited for the synthesis of novel metal-dithiolene complexes and as a potential trap for carbon dioxide. researchgate.netmdpi.comdss.go.th
1,3-Dipolar Cycloaddition Reactions: The 1,3-dithiole moiety can participate in [3+2] cycloaddition reactions with various dipolarophiles, such as activated alkynes and alkenes, to construct complex heterocyclic systems. nih.govitu.edu.tr This approach provides a powerful tool for the synthesis of novel polysulfur-nitrogen heterocycles.
Organocatalysis: The aldehyde group can act as a handle for various organocatalytic transformations, enabling the enantioselective synthesis of chiral derivatives. The dithiole ring can also influence the stereochemical outcome of these reactions.
Coordination Chemistry and Catalysis: The sulfur atoms in the dithiole ring can coordinate to metal centers, allowing for the development of novel catalysts for a range of organic transformations. The electronic properties of the dithiole ring can be tuned by substituents to modulate the catalytic activity of the metal center.
By exploring these unconventional reaction pathways, researchers can unlock the full synthetic potential of this compound and develop new catalytic systems with unique reactivity and selectivity.
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry is becoming an indispensable tool for the rational design of novel molecules with tailored properties. For this compound, advanced computational approaches can provide valuable insights into its structure, reactivity, and potential applications.
Key computational methods and their applications include:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netdss.go.thmdpi.com This information is crucial for understanding the molecule's reactivity and for designing new materials with specific electronic and optical properties. mdpi.commdpi.com
Time-Dependent DFT (TD-DFT): TD-DFT can be employed to simulate the electronic absorption and emission spectra of these compounds, guiding the design of new dyes and fluorescent probes. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and self-assembly behavior of functionalized derivatives in different environments. taylorandfrancis.com
Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to study the interactions of this compound derivatives with biological macromolecules, aiding in the design of new enzyme inhibitors or molecular probes.
The integration of these computational tools will accelerate the discovery and development of new functional materials and bioactive molecules based on the this compound scaffold.
Synergistic Research with Other Heterocyclic Systems for Multifunctional Materials
Combining the this compound core with other heterocyclic systems offers a powerful strategy for creating multifunctional materials with novel electronic, optical, and magnetic properties. The unique properties of the dithiole ring can synergistically interact with other heterocycles to produce materials with enhanced performance.
Future research will likely focus on the synthesis and characterization of hybrid systems incorporating:
Thiophenes: The combination of 1,3-dithioles with thiophene units can lead to the development of novel π-conjugated polymers with applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.netnsf.govwikipedia.org
Pyrazines and Pyridazines: Fusing the dithiole ring with nitrogen-containing heterocycles like pyrazine or pyridazine can create electron-deficient systems with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.com
Porphyrins and Phthalocyanines: Covalently linking this compound derivatives to porphyrin or phthalocyanine macrocycles can generate novel donor-acceptor systems for applications in artificial photosynthesis and photodynamic therapy.
Crown Ethers: The incorporation of crown ether moieties can lead to the development of selective ion sensors, where the dithiole unit can act as a signaling component.
The synergistic interplay between the 2-oxo-1,3-dithiole core and other heterocyclic building blocks provides a vast chemical space for the design of next-generation multifunctional materials.
Design of Highly Functionalized Derivatives for Specific Molecular Recognition and Assembly
The aldehyde and oxo functionalities of this compound serve as versatile handles for the introduction of various functional groups, enabling the design of derivatives capable of specific molecular recognition and controlled self-assembly.
Future research in this area will focus on:
Hydrogen Bonding Motifs: The introduction of hydrogen bond donors and acceptors, such as ureas, amides, or carboxylic acids, can direct the self-assembly of these molecules into well-defined supramolecular structures like ribbons, sheets, or helical fibers. frontiersin.orgmdpi.com
Host-Guest Chemistry: The aldehyde group can be converted into a macrocyclic cavity, such as a calixarene or a cyclodextrin, to create host molecules for the selective recognition of guest species.
Metal Coordination: The sulfur atoms of the dithiole ring and other strategically placed ligands can be used to coordinate with metal ions, leading to the formation of metallo-supramolecular architectures with interesting catalytic or magnetic properties.
Responsive Systems: The incorporation of stimuli-responsive groups can lead to the development of "smart" materials that can change their properties in response to external stimuli such as light, pH, or temperature.
Molecular Sensors: Functionalization with specific recognition units can lead to the development of chemosensors for the detection of ions or small molecules. dss.go.thresearchgate.netmdpi.commdpi.com The dithiole unit can act as a signaling component, producing a colorimetric or fluorescent response upon binding of the target analyte.
The ability to precisely control the functionalization of the this compound core opens up exciting possibilities for the bottom-up construction of complex and functional molecular systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
